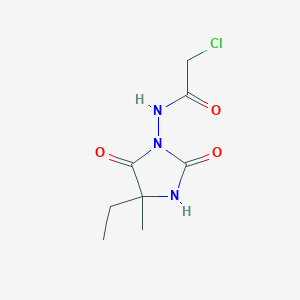
2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide involves several steps. One common synthetic route includes the reaction of 4-ethyl-4-methyl-2,5-dioxoimidazolidine with chloroacetyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly reported.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
科学的研究の応用
2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is used in various scientific research applications, including:
Proteomics Research: The compound is utilized in the study of proteins and their functions, interactions, and structures.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in biological assays to study its effects on different biological pathways and targets.
作用機序
The mechanism of action of 2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
類似化合物との比較
2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(4-methyl-4-phenyl-2,5-dioxoimidazolidin-1-yl)acetamide: This compound has a phenyl group instead of an ethyl group, which may result in different chemical properties and biological activities.
2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propionamide: This compound has a propionamide group instead of an acetamide group, which may affect its reactivity and applications.
生物活性
2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly as a lead compound in drug development. Its unique structure, characterized by the imidazolidinone moiety, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₂ClN₃O₃
- Molecular Weight : 233.65 g/mol
- CAS Number : 957011-62-0
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural features exhibit activity against various enzymes and receptors involved in disease pathways.
Enzyme Inhibition
-
Protein Tyrosine Phosphatase 1B (PTP1B) :
- PTP1B is a critical regulator of insulin signaling and is a target for diabetes treatment. Compounds derived from imidazolidinone structures have shown promising inhibitory effects on PTP1B, enhancing insulin receptor phosphorylation and glucose uptake in cellular models .
- Specific derivatives have demonstrated IC₅₀ values in the low micromolar range, indicating potent inhibition.
- Cyclooxygenase (COX) Enzymes :
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
Several studies have explored the biological activities of related compounds:
-
PTP1B Inhibition Study :
- A study identified imidazolidine derivatives as potent inhibitors of PTP1B using virtual screening and molecular docking techniques. The most active compound displayed an IC₅₀ significantly lower than previously known inhibitors, showcasing the potential of this chemical class in diabetes management .
- Analgesic Activity Evaluation :
- Antimicrobial Properties :
特性
IUPAC Name |
2-chloro-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O3/c1-3-8(2)6(14)12(7(15)10-8)11-5(13)4-9/h3-4H2,1-2H3,(H,10,15)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLZRULAKSUQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)NC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














